3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine

描述

Chemical Identity and Molecular Properties

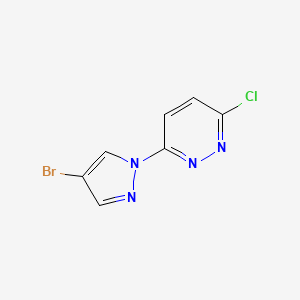

This compound possesses a distinctive molecular structure with the Chemical Abstracts Service number 957035-33-5 and the molecular formula C₇H₄BrClN₄. The compound exhibits a molecular weight of 259.49 grams per mole and features a complex heterocyclic architecture that incorporates both pyrazole and pyridazine rings. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-(4-bromopyrazol-1-yl)-6-chloropyridazine, while alternative nomenclature includes 3-(4-bromo-1-pyrazolyl)-6-chloropyridazine and 3-chloro-6-(4-bromo-1H-pyrazol-1-yl)pyridazine.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System string Clc1ccc(nn1)n2cc(Br)cn2, which illustrates the connectivity between the chlorinated pyridazine ring and the brominated pyrazole moiety. The International Chemical Identifier for this compound is InChI=1S/C7H4BrClN4/c8-5-3-10-13(4-5)7-2-1-6(9)11-12-7/h1-4H, providing a standardized representation of its molecular structure. The compound's International Chemical Identifier Key, KPQXONXRLAIKLB-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical information systems.

The physicochemical properties of this compound reflect the influence of its dual halogenation pattern. The compound demonstrates a calculated density of 1.92 grams per cubic centimeter, indicating significant molecular compactness due to the presence of heavy halogen atoms. The elevated boiling point of 419.5 degrees Celsius at standard atmospheric pressure suggests strong intermolecular interactions, likely arising from the polar nature of the heterocyclic rings and the electronegativity of the halogen substituents. The flash point of 207.5 degrees Celsius indicates moderate thermal stability under standard laboratory conditions.

Historical Context and Development

The development of this compound reflects the broader historical evolution of heterocyclic chemistry and the growing recognition of pyridazine-containing compounds in pharmaceutical research. Pyridazine heterocycles have historically been underrepresented in drug discovery despite their unique physicochemical properties, with only three pyridazine-containing drugs approved by health authorities worldwide prior to recent developments. The recognition of pyridazine's potential as a privileged structural element has grown significantly, particularly following the approval of compounds such as relugolix and deucravacitinib, which represent the first examples of regulatory-approved drugs incorporating pyridazine rings.

The emergence of this compound as a research compound coincides with increased interest in heterocyclic bioisosteres and the development of compounds that combine multiple nitrogen-containing rings. The dual halogenation pattern present in this compound reflects synthetic strategies aimed at enhancing molecular recognition properties and providing versatile intermediates for further chemical elaboration. Historical synthesis approaches have focused on methodologies that efficiently couple pyrazole and pyridazine fragments, often utilizing nucleophilic substitution reactions under basic conditions.

The compound's development trajectory has been influenced by the pharmaceutical industry's growing appreciation for pyridazine's unique properties, including its weak basicity, high dipole moment, and robust hydrogen-bonding capacity. These characteristics distinguish pyridazine from other azines and contribute to its potential advantages in drug-target interactions. The incorporation of bromine and chlorine substituents provides additional synthetic handles for structural modification while potentially enhancing biological activity through halogen bonding interactions.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its incorporation of two distinct nitrogen-containing ring systems with complementary properties. Pyridazine rings are characterized by unique physicochemical features that distinguish them from other diazine isomers, including the largest dipole moment among the three diazine heterocycles and exceptional hydrogen-bond accepting capacity. The dipole moment of pyridazine contributes significantly to π-stacking interactions with aromatic rings and amide bonds, which are crucial aspects of biological recognition processes.

The combination of pyrazole and pyridazine rings in a single molecule creates opportunities for multiple modes of molecular recognition. Pyrazole moieties are known for their versatility in medicinal chemistry, serving as both hydrogen bond donors and acceptors while providing a platform for diverse substitution patterns. The 4-bromo substitution on the pyrazole ring enhances the compound's reactivity toward nucleophilic substitution reactions, enabling the introduction of various functional groups for structure-activity relationship studies.

The chlorine substituent on the pyridazine ring contributes to the compound's electrophilic character and provides an additional site for chemical modification. The electron-withdrawing nature of both halogen substituents modulates the electronic properties of the heterocyclic rings, potentially influencing their binding affinity to biological targets. This dual halogenation pattern exemplifies strategic approaches in heterocyclic chemistry aimed at optimizing both synthetic accessibility and biological activity.

| Heterocycle | Dipole Moment (D) | pKa | Hydrogen Bond Acceptor Capacity |

|---|---|---|---|

| Pyridazine | 4.22 | 2.33 | High |

| Pyrimidine | 2.33 | 1.23 | Moderate |

| Pyrazine | 0.00 | 0.65 | Low |

| Pyrazole | 2.20 | 2.49 | Moderate |

The structural architecture of this compound allows for the exploration of conformational space and the establishment of specific geometric relationships between the two heterocyclic components. This spatial arrangement influences the compound's ability to engage in simultaneous interactions with multiple binding sites on target proteins, potentially leading to enhanced selectivity and potency compared to monoheterocyclic analogs.

Current Research Landscape and Applications

Contemporary research involving this compound spans multiple domains of chemical and biological investigation. The compound serves as a versatile building block in the synthesis of more complex heterocyclic structures, particularly in the development of muscarinic acetylcholine receptor modulators. Research into M4 muscarinic acetylcholine receptor positive allosteric modulators has identified structural analogs featuring pyrazole-pyridine frameworks that demonstrate significant pharmacological activity.

Investigations into the biological activity of pyrazole-pyridazine derivatives have revealed promising applications in enzyme inhibition studies. The compound has been explored for its potential as an inhibitor of dihydroorotate dehydrogenase, which plays a crucial role in de novo pyrimidine biosynthesis pathways. Additionally, research has demonstrated the compound's capacity for antimicrobial activity, with studies indicating significant inhibition against various bacterial strains including Escherichia coli and Klebsiella pneumoniae.

The compound's utility extends to anticancer research, where pyrazole-pyridazine derivatives have shown the ability to inhibit cancer cell proliferation through targeting specific enzymatic pathways. Anti-inflammatory properties have also been documented, with experimental models demonstrating effects comparable to standard anti-inflammatory medications. These diverse biological activities highlight the compound's potential as a lead structure for pharmaceutical development across multiple therapeutic areas.

| Research Application | Target/Mechanism | Biological Activity | Reference |

|---|---|---|---|

| Enzyme Inhibition | Dihydroorotate Dehydrogenase | Pyrimidine Biosynthesis Disruption | |

| Antimicrobial Activity | Bacterial Cell Wall/Membrane | Escherichia coli, Klebsiella pneumoniae Inhibition | |

| Anticancer Activity | Cell Proliferation Pathways | Cancer Cell Growth Inhibition | |

| Anti-inflammatory | Inflammatory Mediators | Comparable to Standard Drugs |

Current synthetic methodologies for preparing this compound involve multi-step processes that typically begin with the formation of 4-bromo-1H-pyrazole through bromination of pyrazole in acidic media. Subsequent synthesis of 6-chloropyridazine involves chlorination of pyridazine using reagents such as phosphorus pentachloride or thionyl chloride. The final coupling reaction between these intermediates is typically performed under basic conditions using potassium carbonate in polar aprotic solvents such as dimethylformamide.

The compound undergoes various chemical transformations that expand its synthetic utility. Nucleophilic substitution reactions allow for the replacement of halogen atoms with diverse nucleophiles including amines, thiols, and alkoxides. Oxidation reactions can convert the compound to N-oxide derivatives with potentially enhanced biological activity, while reduction processes enable the selective removal of halogen substituents. Cyclization reactions provide access to more complex polyheterocyclic structures that may exhibit novel biological properties.

Industrial applications of this compound focus primarily on its role as an intermediate in pharmaceutical synthesis and agrochemical development. The compound's dual halogenation pattern provides multiple sites for structural modification, making it valuable for combinatorial chemistry approaches and structure-activity relationship studies. Its incorporation into drug discovery programs reflects the pharmaceutical industry's growing recognition of pyridazine-containing compounds as viable alternatives to traditional aromatic scaffolds.

属性

IUPAC Name |

3-(4-bromopyrazol-1-yl)-6-chloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN4/c8-5-3-10-13(4-5)7-2-1-6(9)11-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQXONXRLAIKLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N2C=C(C=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649991 | |

| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957035-33-5 | |

| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957035-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method A: Direct Reaction of Pyrazole and Chloropyridazine

This method involves the direct reaction between a suitable pyrazole derivative and a chloropyridazine precursor.

Reagents :

- 4-bromo-1H-pyrazole

- 6-chloropyridazine

- Base (e.g., potassium carbonate)

-

- Dissolve both reagents in a suitable solvent (e.g., dimethylformamide).

- Add a base to deprotonate the pyrazole.

- Heat the mixture under reflux for several hours.

- Purify the product by column chromatography.

Yield : Reported yields range from 60% to 80% depending on reaction conditions and purification methods employed.

Method B: Two-Step Synthesis via Intermediate Formation

In this approach, an intermediate compound is synthesized first before being converted into the final product.

Step 1 : Synthesis of Intermediate

- React diethyl maleate with 3-chloro-2-hydrazinopyridine to form an intermediate hydrazone.

Step 2 : Bromination and Oxidation

- Brominate the intermediate using bromine or a brominating agent.

- Oxidize using potassium persulfate in an acetonitrile solvent system under acidic conditions (sulfuric acid).

Yield : The overall yield for this method is generally lower, around 50% due to multiple reaction steps and purification challenges.

Summary Table of Preparation Methods

| Method | Steps Involved | Yield Range | Key Reagents |

|---|---|---|---|

| Method A | Direct reaction between pyrazole and chloropyridazine | 60% - 80% | Potassium carbonate, DMF |

| Method B | Two-step synthesis via hydrazone intermediate | ~50% | Diethyl maleate, potassium persulfate |

Recent studies have highlighted the efficiency of various synthetic routes, emphasizing the importance of reaction conditions such as temperature, solvent choice, and reagent ratios.

Reaction Conditions : Optimal temperatures for these reactions typically range from room temperature to reflux conditions (around 60 °C to 100 °C). The choice of solvent can significantly influence both the rate of reaction and yield.

Environmental Considerations : Some methods, particularly those involving heavy bromination or excessive use of oxidizing agents like potassium persulfate, raise concerns regarding waste generation and environmental impact. Therefore, more sustainable approaches are being researched.

The preparation of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine can be effectively achieved through various synthetic routes, each with its advantages and challenges. While direct methods tend to offer higher yields, two-step processes may provide better control over product purity but at lower overall efficiency. Ongoing research aims to refine these methods further, focusing on improving yields while minimizing environmental impact.

化学反应分析

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove halogen atoms.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products

Substituted Pyrazolyl-Pyridazines: Products with various functional groups replacing the bromine or chlorine atoms.

N-Oxides: Oxidized derivatives with enhanced biological activity.

Reduced Derivatives: Compounds with hydrogen atoms replacing the halogens.

科学研究应用

3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals and materials science.

作用机制

The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

A key structural distinction lies in the heterocyclic core. The following analogs highlight this diversity:

Substituent Position and Reactivity

- Chlorine Position : In ethyl 6-chloropyridazine (CAS: 75680-92-1, ), the chlorine at position 6 is retained, but the absence of the bromo-pyrazole group simplifies the molecule. This compound’s acute toxicity (oral LD50: 300–2000 mg/kg) suggests that the bromo-pyrazole moiety in 957035-33-5 may influence toxicity profiles .

- Bromine vs. Methoxy Groups : Compound 3-(4-Bromo-2-methoxyphenyl)-6-chloropyridazine () replaces the pyrazole with a bromo-methoxyphenyl group. The methoxy group increases solubility but reduces electrophilic reactivity compared to bromo-pyrazole .

Physicochemical Properties

Limited data are available for direct property comparisons. However:

- Melting Points : Pyrazole derivatives like compound 16 () exhibit higher melting points (200–201°C) due to hydrogen bonding from sulfonamide groups, whereas 957035-33-5’s melting point is unspecified .

- Spectroscopic Data : The target compound’s NMR signals (e.g., pyrazole CH protons) align with those of related structures in and , confirming aromatic proton environments .

生物活性

3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine is a heterocyclic compound notable for its potential biological activities. It features both pyrazole and pyridazine rings, with bromine and chlorine substituents that enhance its reactivity and biological profile. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its promising applications as an enzyme inhibitor and receptor modulator.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Pyrazole derivatives are known for their diverse mechanisms, including:

- Enzyme Inhibition : The compound has been explored for its potential as an inhibitor of enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine biosynthesis pathway .

- Antimicrobial Activity : Studies indicate that pyrazole derivatives exhibit significant antimicrobial properties, making them candidates for further development against resistant bacterial strains .

- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity, which has been validated in various experimental models .

Biological Activity Overview

Research has demonstrated a range of biological activities associated with this compound:

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

-

Antimicrobial Efficacy :

A study evaluated the compound's activity against a panel of bacteria. The results indicated significant inhibition against E. coli and Klebsiella pneumoniae, suggesting its potential as a therapeutic agent against bacterial infections . -

Anti-inflammatory Properties :

In a model of carrageenan-induced edema, compounds related to this compound showed comparable effects to standard anti-inflammatory drugs like indomethacin, highlighting their therapeutic potential . -

Cancer Cell Proliferation :

Research demonstrated that the compound inhibited the proliferation of various cancer cell lines by targeting DHODH, indicating its role as a potential anticancer agent .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Optimization of Biological Activity : Further structural modifications could enhance the potency and selectivity of this compound against specific targets.

- In Vivo Studies : Comprehensive studies in animal models are necessary to evaluate the pharmacokinetics and therapeutic efficacy before clinical applications can be considered.

常见问题

Q. What are the recommended synthetic routes for 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine?

The synthesis typically involves nucleophilic substitution or coupling reactions. A validated approach includes:

- Step 1 : Prepare the pyridazine core. 6-Chloropyridazine derivatives can be synthesized via condensation of hydrazine with diketones or through halogenation of pyridazine precursors .

- Step 2 : Introduce the pyrazole moiety. Brominated pyrazole derivatives (e.g., 4-bromo-1H-pyrazole) can be coupled to the chloropyridazine core using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. For example, details a palladium-catalyzed coupling using Cs₂CO₃, Pd₂(dba)₃, and XPhos under nitrogen at 100°C for 12 hours .

- Step 3 : Purify via column chromatography or recrystallization.

Q. Key Reaction Conditions :

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pyrazole-Pyridazine Coupling | Pd₂(dba)₃, XPhos, Cs₂CO₃, 100°C | 70–88% |

Q. How should researchers characterize this compound structurally?

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the pyridazine C-3 and C-6 positions show distinct splitting due to neighboring chlorine and pyrazole groups .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole N-1 vs. N-2 bonding to pyridazine). used this to confirm the 1H-pyrazol-1-yl linkage .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks).

Advanced Research Questions

Q. How can cross-coupling reactions involving the bromo substituent be optimized for functionalization?

The 4-bromo group on the pyrazole enables diverse derivatization:

- Buchwald-Hartwig Amination : Use Pd(OAc)₂, Xantphos, and DBU in toluene at 110°C to introduce amines .

- Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 12h). achieved 88% yield in similar reactions .

- Challenges : Steric hindrance from the pyridazine ring may require bulky ligands (e.g., XPhos) or elevated temperatures.

Q. How should researchers resolve contradictions in spectral data during structural analysis?

- Case Example : Discrepancies in NMR coupling constants may arise from dynamic effects (e.g., rotational barriers). Compare experimental data with DFT-calculated chemical shifts.

- Mitigation : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. resolved ambiguities via X-ray crystallography .

- Reference Standards : Synthesize and compare with analogs (e.g., 3-chloro-6-(1H-pyrazol-1-yl)pyridazine in ) .

Q. What analytical methods are recommended for assessing purity and stability?

- HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 30→70% acetonitrile over 20 min) and UV detection at 254 nm. validated purity ≥98% via HPLC .

- TGA/DSC : Monitor thermal stability; pyridazine derivatives often decompose above 200°C.

- Forced Degradation Studies : Expose to heat, light, and humidity to identify degradation products.

Q. How can the pyridazine ring be further functionalized for structure-activity studies?

- Electrophilic Substitution : Introduce substituents at C-4 using HNO₃/H₂SO₄ (nitration) or Cl₂/FeCl₃ (chlorination).

- Nucleophilic Aromatic Substitution : Replace the 6-chloro group with amines or alkoxides. substituted pyridazine with piperazinyl groups via SNAr .

- Metalation : Use LDA or Grignard reagents to add alkyl/aryl groups at C-5.

Q. What strategies are effective for designing biological activity assays for this compound?

- Target Selection : Prioritize kinases or GPCRs, as pyridazine derivatives often modulate these targets .

- In Vitro Assays :

- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram+/Gram- bacteria .

- Enzyme Inhibition : Use fluorescence-based assays (e.g., HIV protease inhibition in ) .

- In Vivo Models : For anti-inflammatory activity, use murine LPS-induced endotoxemia models.

Q. Contradictions and Limitations in Current Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。